N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with a thienylsulfonyl-substituted piperazine moiety. The unique structural features of this compound make it a valuable subject for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Difluoromethoxy Phenyl Intermediate:
Piperazine Derivatization: The piperazine ring is functionalized with a thienylsulfonyl group through sulfonylation reactions.
Final Coupling: The final step involves coupling the functionalized phenyl and piperazine intermediates through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and difluoromethoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Solvents: Common solvents include dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE stands out due to its combination of difluoromethoxy, methoxy, and thienylsulfonyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse scientific applications .
Properties
Molecular Formula |
C18H21F2N3O5S2 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C18H21F2N3O5S2/c1-27-15-11-13(4-5-14(15)28-18(19)20)21-16(24)12-22-6-8-23(9-7-22)30(25,26)17-3-2-10-29-17/h2-5,10-11,18H,6-9,12H2,1H3,(H,21,24) |
InChI Key |
BYGFQJNMTSKOCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3)OC(F)F |
Origin of Product |
United States |
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